4-(Butylamino)-6,6-dimethyl-5,6-dihydropyridine-2(1H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Butylamino)-6,6-dimethyl-5,6-dihydropyridine-2(1H)-thione is a heterocyclic compound that features a pyridine ring with a thione group at the 2-position, a butylamino group at the 4-position, and two methyl groups at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Butylamino)-6,6-dimethyl-5,6-dihydropyridine-2(1H)-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a butylamine derivative with a diketone precursor in the presence of a sulfur source. The reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions, to facilitate the formation of the pyridine ring and the incorporation of the thione group.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(Butylamino)-6,6-dimethyl-5,6-dihydropyridine-2(1H)-thione can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to form a sulfoxide or sulfone under appropriate conditions.
Reduction: The compound can be reduced to modify the pyridine ring or the thione group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction processes.
Substitution: Nucleophilic substitution reactions often involve reagents such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced pyridine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Butylamino)-6,6-dimethyl-5,6-dihydropyridine-2(1H)-thione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(Butylamino)-6,6-dimethyl-5,6-dihydropyridine-2(1H)-thione involves its interaction with specific molecular targets. The thione group can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, the butylamino group can interact with biological receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-(Butylamino)-6,6-dimethyl-5,6-dihydropyridine-2(1H)-one: Similar structure but with a carbonyl group instead of a thione group.
4-(Butylamino)-6,6-dimethyl-5,6-dihydropyridine-2(1H)-sulfide: Contains a sulfide group instead of a thione group.
Uniqueness
4-(Butylamino)-6,6-dimethyl-5,6-dihydropyridine-2(1H)-thione is unique due to the presence of the thione group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs with carbonyl or sulfide groups. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
58913-39-6 |
---|---|
Molecular Formula |
C11H20N2S |
Molecular Weight |
212.36 g/mol |
IUPAC Name |
4-(butylamino)-2,2-dimethyl-1,3-dihydropyridine-6-thione |
InChI |
InChI=1S/C11H20N2S/c1-4-5-6-12-9-7-10(14)13-11(2,3)8-9/h7,12H,4-6,8H2,1-3H3,(H,13,14) |
InChI Key |
ZWAXMCQJXNHJAJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=CC(=S)NC(C1)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.